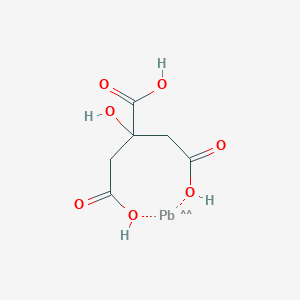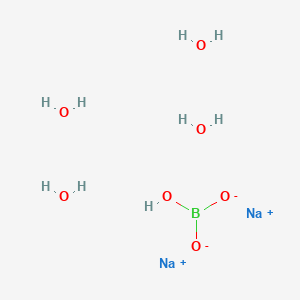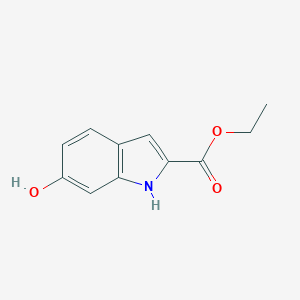
Citric acid, lead salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citric acid, lead salt, also known as lead(II) citrate, is a chemical compound formed by the reaction of citric acid with lead. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is typically found in the form of a white crystalline powder and is known for its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of citric acid, lead salt involves the reaction of citric acid with a lead-containing compound, such as lead(II) acetate or lead(II) nitrate. The reaction is typically carried out in an aqueous solution under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}_6\text{H}_8\text{O}_7 + \text{Pb(NO}_3\text{)}_2 \rightarrow \text{Pb(C}_6\text{H}_5\text{O}_7) + 2\text{HNO}_3 ]
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using large-scale reactors where citric acid and lead(II) acetate or lead(II) nitrate are mixed in stoichiometric amounts. The reaction mixture is then stirred and heated to facilitate the formation of the lead salt. After the reaction is complete, the product is filtered, washed, and dried to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Citric acid, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert lead(II) ions to metallic lead or other lower oxidation states.
Substitution: The lead ion in the compound can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and other oxidized species.
Reduction: Metallic lead or lead compounds in lower oxidation states.
Substitution: New metal citrate complexes.
Aplicaciones Científicas De Investigación
Citric acid, lead salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead compounds.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of lead-based materials and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of citric acid, lead salt involves its ability to form stable complexes with metal ions. The lead ion in the compound can interact with various molecular targets, including proteins and enzymes, affecting their function. The pathways involved in these interactions are often related to the chelation and sequestration of metal ions, which can influence biological and chemical processes.
Comparación Con Compuestos Similares
Lead(II) acetate: Another lead compound with similar properties but different applications.
Lead(II) nitrate: Used in similar reactions but has distinct chemical behavior.
Citric acid, calcium salt: A calcium-based analog with different reactivity and applications.
Uniqueness: Citric acid, lead salt is unique due to its specific interactions with lead ions and its ability to form stable complexes. This makes it particularly useful in applications where lead ion stabilization is required, distinguishing it from other similar compounds.
Propiedades
Número CAS |
14450-60-3 |
|---|---|
Fórmula molecular |
C6H8O7Pb |
Peso molecular |
399 g/mol |
InChI |
InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
Clave InChI |
JNLCUVJKTXKKSG-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |
Key on ui other cas no. |
14450-60-3 512-26-5 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
citric acid, lead salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)


![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)


![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)

![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
